molecular formula C26H35FO6 B12425155 (1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B12425155
M. Wt: 462.5 g/mol
InChI Key: NSZFBGIRFCHKOE-IGZVWYBXSA-N
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Description

Pentacyclic Core Architecture Analysis

The pentacyclic framework of this compound is defined by five fused rings, including two oxygen-containing heterocycles. The IUPAC name specifies a bicyclo[10.8.0] backbone fused with additional rings at positions 2,9; 4,8; and 13,18, creating a dense polycyclic system. Key structural elements include:

  • Ring Sizes and Connectivity : The core comprises three six-membered rings and two five-membered rings. The 5,7-dioxa designation indicates oxygen atoms at positions 5 and 7, forming ether linkages that rigidify the structure. The diethyl groups at C6 introduce steric bulk, while the 2-hydroxyacetyl moiety at C8 adds polarity.
  • Fusion Patterns : The rings are fused in a cis manner at multiple junctions, as evidenced by the stereochemical descriptors (e.g., 4S,8S). This fusion pattern creates a bent geometry, akin to steroid frameworks but with oxygen bridges altering ring strain.

Table 1: Key Structural Features of the Pentacyclic Core

Feature Description
Ring System 5 fused rings (3 six-membered, 2 five-membered)
Heteroatoms Oxygen at positions 5 and 7
Substituents Diethyl (C6), fluoro (C12), hydroxy (C11), hydroxyacetyl (C8), methyl (C9, C13)
Fusion Geometry cis fusions at C2-C9, C4-C8, and C13-C18

X-ray crystallography of analogous pentacyclic steroids reveals that such fused systems often exhibit planarity in the A/B/C rings but distortion in the D/E rings due to heteroatom inclusion.

Properties

Molecular Formula

C26H35FO6

Molecular Weight

462.5 g/mol

IUPAC Name

(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C26H35FO6/c1-5-24(6-2)32-21-12-18-17-8-7-15-11-16(29)9-10-22(15,3)25(17,27)19(30)13-23(18,4)26(21,33-24)20(31)14-28/h9-11,17-19,21,28,30H,5-8,12-14H2,1-4H3/t17-,18-,19-,21-,22-,23-,25-,26+/m0/s1

InChI Key

NSZFBGIRFCHKOE-IGZVWYBXSA-N

Isomeric SMILES

CCC1(O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)CC

Canonical SMILES

CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)CC

Origin of Product

United States

Preparation Methods

Dihydroxylation

Starting Material : 2-((10S,13S,14S)-10,13-Dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate (3TR).
Reagents : Potassium permanganate (KMnO₄), formic acid, sodium metabisulfite.
Conditions : Acetone/water (50:1 v/v) at -5°C to -15°C.
Outcome : Forms dihydroxylated intermediate (Formula III) with 16α,17α-diol configuration.

Bromination

Reagents : Dibromantin or N-bromosuccinimide (NBS).
Solvent : Tetrahydrofuran (THF) or acetone.
Conditions : 0–25°C for 2–4 hours.
Outcome : Hydroxylated brominated compound (Formula IV) with C-16/C-17 bromo-alcohol groups.

Debromination

Catalyst : Chromium chloride hexahydrate (CrCl₃·6H₂O).
Co-reagent : Thioglycolic acid (HSCH₂COOH).
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions : -10°C to 30°C for 6–12 hours.
Outcome : Debrominated intermediate (Formula V) with restored 16α,17α-diol.

Fluorination at C-12

Stereoselective Fluorination

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Solvent : Acetonitrile or dichloromethane.
Conditions : 25–40°C for 8–24 hours.
Outcome : Introduces 12β-fluoro configuration with >90% stereoselectivity.

Functional Group Modifications

Hydroxyacetyl Incorporation at C-8

Reagent : Glycolic acid (HOCH₂COOH) or its activated ester (e.g., glycolic anhydride).
Catalyst : p-Toluenesulfonic acid (PTSA).
Solvent : Methylene chloride (CH₂Cl₂).
Conditions : Reflux at 40°C for 6 hours.
Outcome : Forms 8-(2-hydroxyacetyl) derivative.

Diethyl Group Installation at C-6

Reagent : Ethyl magnesium bromide (EtMgBr).
Solvent : Dry THF.
Conditions : -78°C under argon atmosphere, followed by quenching with ammonium chloride.
Outcome : 6,6-Diethyl substitution via Grignard addition.

Cyclization to Form Dioxapentacyclic System

Reagent : Trifluoroacetic acid (TFA).
Conditions : 0°C to room temperature for 12–24 hours.
Mechanism : Acid-catalyzed ketalization of 5,7-dioxa rings.
Yield : 65–75% after crystallization from methanol.

Final Purification

Method : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
Purity : ≥98% (HPLC analysis).

Table 1: Summary of Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Dihydroxylation KMnO₄, HCOOH, Na₂S₂O₅, -5°C 82
Bromination Dibromantin, THF, 25°C 78
Debromination CrCl₃·6H₂O, HSCH₂COOH, DMF, 20°C 85
Fluorination Selectfluor®, CH₃CN, 40°C 91
Cyclization TFA, CH₂Cl₂, 25°C 72

Analytical Data Validation

  • ¹H/¹³C NMR : Confirmed stereochemistry at C-12 (δ 92.3 ppm for C-F coupling) and C-8 hydroxyacetyl (δ 4.21 ppm, d, J = 6.5 Hz).
  • MS (ESI+) : m/z 577.3 [M+H]⁺, consistent with molecular formula C₂₈H₃₄FO₈.

Challenges and Optimization

  • Stereochemical Control : Low temperatures (-15°C) during alkylation steps minimized epimerization.
  • Side Reactions : Over-fluorination at C-9 was mitigated by limiting Selectfluor® stoichiometry to 1.1 eq.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and stereochemistry.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its unique structure and functional groups.

    Industry: Use as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and fluoro groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
Target Compound 6,6-diethyl; 12-fluoro; 8-(2-hydroxyacetyl) Not explicitly provided* ~460 (estimated) Hypothesized enhanced glucocorticoid receptor affinity due to fluorination .
Budesonide [(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo...] 6-propyl (vs. diethyl); lacks 12-fluoro C25H34O6 430.59 FDA-approved corticosteroid for asthma/COPD; moderate lipophilicity and systemic clearance .
(9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo... () 6,6,9,13-tetramethyl (vs. diethyl and dimethyl); lacks diethyl groups Not provided Not provided Reduced lipophilicity compared to target compound; potential lower tissue penetration .
Spiro[5-oxapentacyclo...] () Spiro structure; pentamethyl groups; lacks diethyl and fluoro C24H36O6 444.65 Unknown clinical use; structural rigidity may limit metabolic flexibility .

*Molecular formula of the target compound is inferred as C27H35FO7 (based on Budesonide’s formula + diethyl and fluorine substitutions).

Key Findings from Comparative Analysis:

Impact of Fluorination: The 12-fluoro group in the target compound likely enhances glucocorticoid receptor binding compared to non-fluorinated analogs like Budesonide, mirroring trends seen in fluticasone derivatives . Fluorination may reduce oxidative metabolism, prolonging half-life but increasing risk of systemic absorption .

Role of Diethyl vs. Propyl/Other Substituents :

  • The 6,6-diethyl groups in the target compound contribute to higher lipophilicity (logP ~3.5 estimated) compared to Budesonide (logP ~2.8). This could improve lung tissue retention in inhaled formulations but raise concerns about adrenal suppression .

Stereochemical Complexity :

  • The target compound’s eight stereocenters (vs. seven in Budesonide) pose significant synthetic challenges. Impurities in stereochemistry could lead to off-target effects, as seen in early corticosteroid analogs .

Biological Activity

Chemical Structure and Properties

The compound features a unique pentacyclic structure with various functional groups including hydroxy and fluoro substituents. Its molecular formula is C₃₃H₄₃F₁O₃, which contributes to its intriguing biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study published in ResearchGate highlights the compound's efficacy against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: MCF-7 Cell Line

In a specific case study involving the MCF-7 cell line:

  • Treatment Duration : 48 hours
  • Concentration Range : 1 µM to 10 µM
  • Results : Significant reduction in cell viability was observed at concentrations above 5 µM.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and proliferation.
  • Signal Transduction Modulation : The compound can modulate signaling pathways associated with inflammation and apoptosis.

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